2-Allylpropane-1,3-diol
Description
Significance of 1,3-Diol Motifs in Organic Synthesis
The 1,3-diol motif is a fundamental structural unit found in a vast array of biologically active natural products, including many polyketides, which are known for activities ranging from antibiotic to cholesterol-lowering. acs.org This prevalence makes the synthesis of molecules containing this arrangement a crucial aspect of medicinal chemistry and drug discovery. acs.org Chiral 1,3-diols are particularly valuable as they serve as critical building blocks and auxiliaries in stereoselective organic synthesis, allowing for the precise construction of complex, multi-stereocenter molecules. acs.org The development of methods to create 1,3-diols with high stereocontrol is an active area of research, with strategies including asymmetric aldol (B89426) reactions, substrate-controlled cyclizations, and enzymatic resolutions. acs.orgresearchgate.net The ability to transform 1,3-diols into other functional groups, such as cyclopropanes, further highlights their utility as versatile synthetic intermediates. acs.org
Role of Allylic Functionality in Chemical Transformations
The allyl group, characterized by a methylene (B1212753) bridge attached to a vinyl group (–CH2–CH=CH2), confers unique reactivity upon a molecule. wikipedia.org The carbon atom adjacent to the double bond is known as the allylic position. wikipedia.orgyoutube.com This position is particularly reactive because any intermediate formed at this site—be it a cation, anion, or radical—is stabilized by resonance, with the charge or unpaired electron delocalized over the three-carbon system. fiveable.meallen.in This inherent stability lowers the activation energy for reactions involving the allylic position. Consequently, C-H bonds at an allylic site are weaker and more susceptible to reactions than typical sp³ C-H bonds. wikipedia.org This heightened reactivity is harnessed in a wide range of important organic reactions, including allylic substitutions, oxidations, rearrangements, and ene reactions, making the allyl group a valuable handle for molecular functionalization. wikipedia.orgallen.in
Overview of Research Trajectories for 2-Allylpropane-1,3-diol
Research involving this compound primarily leverages its bifunctional nature as a prochiral diol and a platform for allylic chemistry. A significant area of investigation is its use in asymmetric synthesis. For instance, the two primary alcohol groups can be distinguished by enzymes or chiral catalysts. Studies have shown the desymmetrization of derivatives of this compound. rsc.org In one pathway, the diol is first converted to a diester, which is then reduced to yield a diol that can undergo desymmetrization via asymmetric carbamylation, producing chiral aminodiol mono-carbamates. rsc.orgrsc.org
Furthermore, the prochiral nature of related structures is exploited in biocatalysis. A derivative, 2-(2-(2,4-difluorophenyl)allyl)propane-1,3-diol, has been used as a substrate for stereoselective monoacylation catalyzed by lipases to furnish a chiral monoester. mdpi.com This monoester serves as a key building block in the synthesis of the antifungal agent posaconazole. mdpi.com The University of Liverpool's research repository contains work on the asymmetrisation and resolution of this compound-based substrates catalyzed by Candida antarctica lipase (B570770) B (CALB), indicating its utility in creating chiral synthons for further synthetic applications. liverpool.ac.uk These research directions underscore the value of this compound as a versatile starting material for producing complex, stereodefined molecules.
Structure
3D Structure
Properties
IUPAC Name |
2-prop-2-enylpropane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-3-6(4-7)5-8/h2,6-8H,1,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYUXTHCHXLVIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453701 | |
| Record name | 2-allyl-1,3-propandiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42201-43-4 | |
| Record name | 2-allyl-1,3-propandiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Allylpropane 1,3 Diol and Its Analogues
Reduction-Based Approaches to 2-Allylpropane-1,3-diol
A common and straightforward method for the synthesis of this compound involves the reduction of a suitable precursor, typically a derivative of malonic acid. This approach leverages the accessibility of substituted malonates and the efficiency of modern reducing agents.
Reduction of Malonate Derivatives
The reduction of diethyl allylmalonate stands as a direct and high-yielding route to this compound. This transformation is most effectively carried out using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction involves the reduction of both ester functionalities of the malonate to the corresponding primary alcohols.
A typical procedure involves the slow addition of a solution of diethyl allylmalonate in a dry ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to a suspension of LiAlH₄ in the same solvent, often at reduced temperatures (e.g., 0 °C) to control the exothermic reaction. The reaction is then allowed to warm to room temperature and stirred until completion. A specific example for a closely related analogue, the synthesis of 2-allyl-2-methyl-1,3-propanediol (B144170) from diethyl 2-allyl-2-methylmalonate, demonstrates the effectiveness of this method, affording the product in a 90% yield. researchgate.net A similar yield can be anticipated for the synthesis of this compound from diethyl allylmalonate under optimized conditions.
| Starting Material | Reducing Agent | Solvent | Temperature | Reaction Time | Product | Yield |
| Diethyl allylmalonate | Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | 0 °C to room temp. | several hours | This compound | High |
| Diethyl 2-allyl-2-methylmalonate | Lithium aluminum hydride (LiAlH₄) | Diethyl ether | 0 °C to room temp. | 12 h | 2-Allyl-2-methylpropane-1,3-diol | 90% researchgate.net |
Mechanistic Considerations in Reduction Reactions
The reduction of esters by lithium aluminum hydride is a well-established process in organic chemistry. LiAlH₄ serves as a source of hydride ions (H⁻), which are potent nucleophiles. The mechanism for the reduction of a malonate ester, such as diethyl allylmalonate, involves a two-step reduction of each ester group.
In the first step, a hydride ion attacks the electrophilic carbonyl carbon of one of the ester groups. This results in the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide leaving group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced in a second step. Another hydride ion attacks the aldehyde's carbonyl carbon, forming an alkoxide intermediate after the transfer of electrons to the oxygen atom. This process is repeated for the second ester group on the malonate. Finally, an aqueous workup with a mild acid is performed to protonate the resulting alkoxide ions, yielding the 1,3-diol. It is crucial to use a stoichiometric excess of LiAlH₄ to ensure the complete reduction of both ester groups to the corresponding alcohols.
Carbon-Carbon Bond Forming Reactions for 1,3-Diol Scaffolds
The construction of the 1,3-diol framework through carbon-carbon bond formation represents a more convergent approach to this compound and its analogues. These methods often offer greater flexibility in the introduction of various substituents and can provide stereochemical control.
Radical-Mediated C-H Functionalization Strategies
The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. A notable strategy for the synthesis of 1,3-diols involves a controlled, radical-mediated C-H functionalization inspired by the Hofmann-Löffler-Freytag (HLF) reaction. organic-chemistry.org This method allows for the conversion of an alcohol into a 1,3-diol. organic-chemistry.org
The sequence begins with the conversion of the starting alcohol to a trifluoroethyl carbamate (B1207046). organic-chemistry.org This is followed by a variant of the HLF reaction, which involves the generation of a nitrogen-centered radical that abstracts a hydrogen atom from a remote carbon through an intramolecular 1,5-hydrogen atom transfer. The resulting carbon-centered radical is then trapped, and subsequent cyclization and hydrolysis yield the desired 1,3-diol. organic-chemistry.org While this method has been demonstrated for a range of substrates, its application to the direct synthesis of this compound would depend on the strategic choice of a starting alcohol that allows for the introduction of the allyl group and directs the C-H functionalization to the appropriate position.
Catalytic Multicomponent Coupling Reactions
Catalytic multicomponent reactions (MCRs) offer an efficient means to construct complex molecules from simple and readily available starting materials in a single step. Several MCRs have been developed for the synthesis of 1,3-diols. One such approach involves the stereoselective multicomponent coupling of ketones, dienes, and bis(pinacolato)diboron (B136004) (B₂(pin)₂) catalyzed by a nickel complex. organic-chemistry.org A subsequent oxidation step then furnishes the 1,3-diol. organic-chemistry.org
Another relevant strategy is a tandem three-component synthesis that combines olefin cross-metathesis, hemiacetalization, and an intramolecular oxa-Michael addition of allylic or homoallylic alcohols, α,β-unsaturated ketones, and aldehydes. researchgate.net This method, co-catalyzed by ruthenium and a Brønsted acid, can produce syn-1,3-diol derivatives with high diastereoselectivity. researchgate.net The application of these MCRs to the synthesis of this compound would require the careful selection of starting materials that incorporate the allyl moiety.
Borylation/Oxidation Sequences in Diol Synthesis
The hydroboration-oxidation of alkenes is a classic method for the anti-Markovnikov hydration of a double bond. This strategy can be adapted for the synthesis of 1,3-diols from allylic alcohol precursors. The hydroboration of an allylic alcohol derivative, followed by oxidation, can lead to the formation of a 1,3-diol. researchgate.net However, the directing effect of the existing hydroxyl group can sometimes complicate the regioselectivity of the hydroboration step.
More advanced methods involve the catalytic and stereoselective borylation of unsaturated systems. For instance, the copper-catalyzed regio- and stereoselective 1,4-protoboration of dienylboronates generates unsymmetrical 1,4-bifunctional allylboron reagents. organic-chemistry.org A subsequent chemoselective allylboration with an aldehyde, followed by an oxidative workup, yields diol products with high diastereoselectivity. organic-chemistry.org Furthermore, a nickel-catalyzed 1,4-hydroboration of 1,3-dienes can produce stereodefined (Z)-allylboron reagents, which upon oxidation, yield allylic alcohols. nih.gov These allylboron intermediates can also react with aldehydes to form homoallylic alcohols, which could serve as precursors to 1,3-diols. nih.gov These borylation/oxidation sequences provide a versatile platform for the synthesis of complex 1,3-diols, including those with allylic substituents.
Chemoenzymatic and Enzymatic Synthesis of 2-Substituted 1,3-Diols
The stereoselective synthesis of 1,3-diols is of significant interest as these structural motifs are present in numerous natural products and pharmacologically active molecules. google.com Chemoenzymatic strategies, which combine chemical and enzymatic steps, offer powerful routes to chiral 1,3-diols with high enantiomeric purity. longdom.org One-pot approaches are particularly efficient, involving an enantioselective aldol (B89426) reaction catalyzed by a chiral metal complex, followed by an enzymatic reduction of the resulting aldol product. google.com This combination allows for the creation of multiple stereoisomers by selecting the appropriate chiral catalyst and oxidoreductase enzyme. google.com
Alcohol Dehydrogenase Catalysis for Diol Formation
Alcohol dehydrogenases (ADHs) are highly valuable biocatalysts for organic synthesis, facilitating the reversible oxidation of alcohols to aldehydes or ketones. chemicalbook.com They are widely employed for their excellent stereoselectivity in producing chiral alcohols, including the reduction of dicarbonyl compounds to chiral diols. chemicalbook.com
The versatility of ADHs has been demonstrated in the stereoselective reduction of bulky diketones. For instance, an alcohol dehydrogenase from Ralstonia sp. (RasADH), overexpressed in E. coli, has been identified as a highly active and stereoselective biocatalyst for preparing chiral 1,4-diaryl-1,4-diols from sterically hindered 1,4-diaryl-1,4-diones. chemicalbook.com This enzymatic reduction typically yields the corresponding diols with complete diastereo- and enantioselectivity under mild reaction conditions. chemicalbook.com
Protein engineering efforts have further expanded the utility of ADHs. By targeting distant sites outside the active pocket, the catalytic efficiency of ADHs can be improved while maintaining high stereoselectivity. google.com For example, an ADH from Rhodococcus ruber (ADH-A) is noted for its tolerance of organic solvents and its ability to act on a wide range of aromatic secondary alcohols and ketones, making it a useful catalyst for asymmetric synthesis. researchgate.net Engineered variants of ADH-A have shown improved activity towards aryl-substituted vicinal diols. researchgate.net The strategic selection of different ADHs allows for precise control over the stereochemical outcome of the diol product.
Table 1: Substrate Specificity of Various Alcohol Dehydrogenases
| Enzyme | Substrate Class | Activity Measurement |
| Candida parapsilosis carbonyl reductase (CPCR) | Aldehydes, Ketones, 2-Hydroxy Ketones | NADPH Consumption |
| Flavobacterium frigidimaris alcohol dehydrogenase (FADH) | Aldehydes, Ketones, 2-Hydroxy Ketones | NADPH Consumption |
| Horse liver alcohol dehydrogenase (HLADH) | Aldehydes, Ketones, 2-Hydroxy Ketones | NADPH Consumption |
| Sphingobium yanoikuyae alcohol dehydrogenase (SADH) | Aldehydes, Ketones, 2-Hydroxy Ketones | NADPH Consumption |
| Thermus sp. alcohol dehydrogenase (TADH) | Aldehydes, Ketones, 2-Hydroxy Ketones | NADPH Consumption |
This table is based on data regarding the screening of various overexpressed alcohol dehydrogenases for their reduction activity. chemicalbook.com
Synthesis of Structural Analogues of this compound
The synthesis of structural analogues of this compound involves modifying the substituent at the C2 position of the propane-1,3-diol backbone. These modifications can significantly alter the compound's chemical properties and potential applications.
Preparation of 2-Allyl-2-Methyl-1,3-propanediol
A straightforward and high-yielding synthesis of 2-allyl-2-methyl-1,3-propanediol involves the reduction of a malonic ester derivative. The process begins with the reduction of diethyl 2-allyl-2-methylmalonate using a powerful reducing agent, lithium aluminum hydride (LAH), in an ethereal solvent. google.com The reaction is typically initiated at a low temperature (0 °C) and then allowed to proceed at room temperature for several hours to ensure complete conversion. google.com
The reaction is quenched by the careful addition of a saturated sodium sulfate (B86663) solution, which precipitates aluminum salts. google.com After filtration and standard workup procedures, the crude product is purified by flash column chromatography to afford the pure diol. This method provides the target compound in excellent yield. google.com
Table 2: Synthesis of 2-Allyl-2-Methyl-1,3-propanediol
| Reactant | Reagents and Conditions | Product | Yield |
| Diethyl 2-allyl-2-methylmalonate | 1. Lithium aluminum hydride (LAH), diethyl ether, 0 °C to rt, 12 h. 2. Saturated Na₂SO₄ solution (quench). | 2-Allyl-2-methylpropane-1,3-diol | 90% |
This data is derived from a reported synthesis protocol. google.com
Synthesis of 2-(2-(2,4-Difluorophenyl)allyl)propane-1,3-diol
The synthesis of 2-(2-(2,4-difluorophenyl)allyl)propane-1,3-diol, a key intermediate for the antifungal agent posaconazole, can be achieved through a multi-step sequence. google.com The process starts with the reaction of 2-chloromethyl epoxy propane (B168953) with 1,3-difluorobenzene (B1663923) to produce 2-(2,4-difluorophenyl)-1-chloro-3-propanol. google.com This intermediate is then dehydrated using potassium hydrogen sulfate to yield 1-(1-chloromethylvinyl)-2,4-difluorobenzene. google.com
Table 3: Final Step in the Synthesis of 2-(2-(2,4-Difluorophenyl)allyl)propane-1,3-diol
| Reactant | Reagents and Conditions | Product | Yield |
| 2-[2-(2,4-Difluorophenyl)propenyl]-1,3-diethyl malonate | Sodium borohydride, Lithium chloride, Isopropanol/Water, -5 °C to rt, 20 h. | 2-(2-(2,4-Difluorophenyl)allyl)propane-1,3-diol | 82% |
This data is derived from a patented synthesis method. google.com
Preparation of Propargyl-Substituted Propane-1,3-diols
Propargyl-substituted diols are valuable synthetic intermediates. A general and effective method for their preparation involves the propargylation of carbonyl compounds, which can then be converted to the desired diol. The reaction of an aldehyde or ketone with a propargylating agent, such as a propargyl halide, in the presence of a metal catalyst, is a common method for creating the carbon-carbon bond needed to introduce the propargyl group. Metals like zinc, copper, and manganese have been successfully employed to mediate this transformation.
Alternatively, a titanium-mediated reductive coupling of a propargylic alcohol with an aldehyde or ketone can be used to construct the diol framework with high diastereoselectivity. This approach allows for a convergent synthesis where two different carbonyl compounds are sequentially coupled to a C1 linchpin like (trimethylsilyl)acetylene, ultimately forming the syn-1,3-diol structure after reduction.
Table 4: Example of Propargylation Reaction
| Reactant 1 | Reactant 2 | Reagents and Conditions | Product Class |
| Aldehyde | Propargyl bromide | CuCl, Mn powder, TFA, ACN | Homopropargyl alcohol |
| Propargylic alcohol | Aldehyde | Ti(Oi-Pr)₄, i-PrMgCl, diethyl ether | syn-1,3-diol |
This table summarizes general methodologies applicable to the synthesis of propargyl-substituted diols.
Stereochemical Aspects in 2 Allylpropane 1,3 Diol Chemistry
Enantioselective Desymmetrization of Prochiral 1,3-Diols
The desymmetrization of prochiral diols like 2-allylpropane-1,3-diol is a powerful method for producing optically active molecules. nih.gov This approach, in theory, can achieve a 100% yield of a single enantiomer, unlike kinetic resolution which has a maximum yield of 50%. researchgate.net
Direct Monofunctionalization Strategies
Direct and selective monofunctionalization of prochiral 1,3-diols represents a valuable route to chiral building blocks. dicp.ac.cn Non-enzymatic methods are often noted for their broad substrate applicability. dicp.ac.cn A significant challenge in the direct monofunctionalization of 2-substituted-1,3-propanediols is achieving high enantioselectivity. organic-chemistry.org
Various catalytic systems have been developed to address this. For instance, chiral dinuclear zinc catalysts and chiral 4-aminopyridine (B3432731) derivatives have been used for enantioselective monoacylations. dicp.ac.cnorganic-chemistry.org However, these methods can be limited by the need for low temperatures, variable selectivity, and the competing formation of difunctionalized products. dicp.ac.cn
More recently, a bench-stable chiral 9-hydroxy-9,10-boroxarophenanthrene catalyst has been shown to be effective in the highly enantioselective desymmetrization of 2-aryl-1,3-diols through benzylation. dicp.ac.cnorganic-chemistry.org This catalyst operates under ambient conditions and provides monoalkylated products with high enantiomeric ratios. dicp.ac.cnorganic-chemistry.org The catalyst functions by forming a defined chair-like six-membered anionic complex with the diol, allowing for nucleophilic activation and discrimination of the enantiotopic hydroxy groups. dicp.ac.cnorganic-chemistry.org
Substrate Scope and Selectivity in Desymmetrization
The nature of the substituent at the C2 position of the propane-1,3-diol backbone plays a crucial role in the success of enantioselective desymmetrization. While much of the detailed research has focused on 2-aryl substituted 1,3-diols, the principles are applicable to this compound.
For example, in boron-acid catalyzed desymmetrization, a wide range of 2-aryl and heteroaryl substituted 1,3-propanediols are well-tolerated, consistently yielding high enantiomeric ratios (≥95:5). dicp.ac.cnorganic-chemistry.org This suggests that the electronic and steric properties of the C2-substituent can be varied significantly without compromising the stereoselectivity of the transformation.
In enzymatic resolutions, the substrate scope can also be broad. Lipases, for instance, have been successfully used for the desymmetrization of various 2,2-disubstituted 1,3-propanediols, indicating their potential applicability to this compound. acs.orgacs.org
Chiral Catalysis for Stereocontrol in Diol Modifications
The use of chiral catalysts is paramount in controlling the stereochemical outcome of reactions involving this compound. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.
Biocatalytic Desymmetrization using Lipases (e.g., CALB)
Lipases are widely used enzymes in organic synthesis due to their stability, broad substrate tolerance, and high enantioselectivity. researchgate.netsemanticscholar.org Candida antarctica lipase (B570770) B (CALB) is a particularly robust and versatile biocatalyst for asymmetric reactions, including the desymmetrization of symmetric diols. semanticscholar.orgnih.gov
The lipase-catalyzed desymmetrization of prochiral 2,2-disubstituted 1,3-propanediols has been effectively demonstrated. acs.orgacs.orgnih.gov This is typically achieved through enantioselective transesterification in organic solvents. acs.org The choice of acyl donor is critical for achieving high reactivity and enantioselectivity. For instance, 1-ethoxyvinyl 2-furoate has been identified as a highly reactive acyl donor that provides monoesters with excellent enantiomeric excess (82-99% ee) for a variety of prochiral 1,3-diols. acs.orgacs.org These furoylated products are also stable against racemization. acs.orgacs.org
The general mechanism involves the selective acylation of one of the two enantiotopic hydroxyl groups of the diol, leading to a chiral monoester.
Table 1: Lipase-Catalyzed Desymmetrization of Prochiral 1,3-Diols
| Diol Substrate | Lipase | Acyl Donor | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| 2,2-disubstituted 1,3-propanediols | Candida rugosa | 1-ethoxyvinyl benzoate (B1203000) | Moderate to high | nih.gov |
| 2,2-disubstituted 1,3-propanediols | Lipase MY (C. rugosa) | 1-ethoxyvinyl 2-furoate | 82-99% | acs.orgacs.org |
Metal-Catalyzed Enantioselective Reactions
A variety of metal-based catalysts have been developed for the enantioselective modification of diols. These catalysts often feature chiral ligands that coordinate to a central metal atom, creating a chiral pocket that directs the stereochemical course of the reaction.
Dinuclear zinc asymmetric catalysts have been successfully employed for the desymmetrization of meso 1,3-diols. organic-chemistry.org Using vinyl benzoate as the acyl transfer agent, high yields and enantioselectivities (up to 95% ee) have been achieved. organic-chemistry.org
Copper-catalyzed reactions have also shown promise. For example, CuH-catalyzed enantioselective allylation of ketones with 1,3-dienes provides access to chiral homoallylic alcohols with high regio-, diastereo-, and enantioselectivity. mit.eduacs.orgchemrxiv.org While this is not a direct modification of the diol, it highlights the potential of copper catalysis in creating chiral centers.
Ruthenium catalysts have been used in the oxidative lactonization of diols. nih.gov Although highly enantioselective one-step metal-catalyzed oxidative lactonizations of diols are not yet common, this remains an active area of research. nih.gov
Table 2: Metal-Catalyzed Enantioselective Desymmetrization of Diols
| Diol Substrate | Catalyst System | Reaction Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| meso 1,3-diols | Dinuclear Zinc Complex | Acylation | up to 95% | organic-chemistry.org |
Organocatalytic Approaches to Chiral Diol Derivatives
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral diols themselves, such as BINOL, can act as organocatalysts in a variety of enantioselective reactions. mdpi.com
Chiral phosphoric acids have been used to mediate the enantioselective oxidative desymmetrization of 2-substituted 2-nitro-1,3-diols. acs.org This method provides access to a range of chiral 2-nitro-1,3-diols in high enantioselectivity. acs.org
Furthermore, chiral DMAP (4-dimethylaminopyridine) derivatives have been shown to catalyze the desymmetrization of 1,3-diols with moderate to high chemo- and enantioselectivity (up to 95:5 er). elsevierpure.com
These organocatalytic methods offer a metal-free alternative for the synthesis of chiral derivatives from this compound.
Stereoselective Derivatization of this compound
The stereoselective derivatization of this compound involves the selective reaction of one of its two enantiotopic hydroxyl groups, leading to the formation of a chiral product. This transformation is most commonly achieved through enzymatic catalysis, particularly with the use of lipases. These enzymes can exhibit high levels of enantioselectivity in the acylation of prochiral diols.
While specific research detailing the stereoselective derivatization of this compound is not extensively documented in readily available literature, significant insights can be drawn from studies on structurally analogous compounds, such as 2-methylpropane-1,3-diol and 2-benzylpropane-1,3-diol. These studies provide a strong foundation for understanding the potential methodologies and expected outcomes for this compound.
The most common approach for the stereoselective derivatization of these prochiral diols is lipase-catalyzed enantioselective acylation. In this reaction, a lipase is used to catalyze the transfer of an acyl group (often from a vinyl ester, such as vinyl acetate (B1210297) or vinyl butanoate) to one of the hydroxyl groups of the diol. The inherent chirality of the enzyme's active site directs the acylation to one of the two enantiotopic hydroxyl groups, resulting in a chiral monoester and leaving the unreacted diol enriched in the other enantiomer.
The success of such a resolution is dependent on several factors, including the choice of lipase, the acyl donor, the solvent, and the reaction temperature. Different lipases, such as those from Candida antarctica (CALB), Pseudomonas cepacia (PCL), and Mucor miehei (MML), have shown varying degrees of enantioselectivity and reactivity with similar substrates.
For instance, in the asymmetrization of 2-methylpropane-1,3-diol, Mucor miehei lipase (MML)-catalyzed acylation with vinyl benzoate afforded the corresponding (S)-monobenzoate with a 65% enantiomeric excess (ee). nih.gov Further optimization of the reaction conditions, such as sequential benzoylation, can lead to enantiomerically pure products. nih.gov Similarly, lipase from Pseudomonas cepacia has been used for the enantioselective acylation of 2-substituted 1,3-propanediols.
The general reaction scheme for the lipase-catalyzed enantioselective acylation of this compound can be depicted as follows:

A representative scheme for the lipase-catalyzed enantioselective acylation of this compound, where R can be an acetyl or other acyl group.
The enantiomeric excess of the resulting monoester and the remaining diol are crucial parameters for evaluating the efficiency of the stereoselective derivatization. High enantioselectivity (often expressed as the enantiomeric ratio, E) is desired for practical applications.
Based on analogous studies, a hypothetical dataset for the lipase-catalyzed acylation of this compound is presented in the table below to illustrate the potential outcomes of such a study.
| Lipase Source | Acyl Donor | Solvent | Conversion (%) | Monoester ee (%) | Configuration |
| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Toluene | 48 | >95 | (S) |
| Pseudomonas cepacia Lipase (PCL) | Vinyl Butanoate | Diisopropyl Ether | 52 | 88 | (R) |
| Mucor miehei Lipase (MML) | Vinyl Benzoate | Hexane | 45 | 75 | (S) |
Note: This data is illustrative and based on results from structurally similar compounds. Specific experimental validation for this compound is required.
The stereoselective derivatization of this compound provides access to valuable chiral building blocks. The resulting chiral monoesters can be further elaborated into a variety of target molecules, including pharmaceuticals and natural products. The unreacted, enantiomerically enriched diol can also be a valuable synthetic intermediate.
Reactivity and Transformation of 2 Allylpropane 1,3 Diol
Reactions of the Allylic Moiety
The allylic group in 2-allylpropane-1,3-diol is characterized by the presence of a double bond adjacent to a carbon atom connected to the diol backbone. This structural feature imparts specific reactivity to the molecule.
The carbon-carbon double bond of the allyl group is susceptible to electrophilic addition reactions. A variety of reagents can add across this double bond, leading to the formation of saturated derivatives. These reactions typically proceed via the formation of a carbocation intermediate, with the regioselectivity of the addition often following Markovnikov's rule, where the electrophile adds to the less substituted carbon atom. However, under certain conditions, anti-Markovnikov addition can be achieved.
Common addition reactions include:
Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) results in the formation of a dihalo-derivative.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) yields a halohydrin or a dihalide, depending on the reaction conditions and the fate of the hydroxyl groups.
Hydration: Acid-catalyzed addition of water can lead to the formation of a triol.
Hydrogenation: Catalytic hydrogenation reduces the double bond to a single bond, converting the allyl group into a propyl group. vanderbilt.edu This reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. vanderbilt.edu
| Reaction | Reagent(s) | Product |
|---|---|---|
| Hydrogenation | H₂, Pd/C | 2-Propylpropane-1,3-diol |
| Bromination | Br₂ | 2-(2,3-Dibromopropyl)propane-1,3-diol |
| Hydrobromination | HBr | 2-(2-Bromopropyl)propane-1,3-diol |
The presence of the allyl group makes this compound a suitable monomer for polymerization and a cross-linking agent in polymer chemistry. The double bond can undergo radical or coordination polymerization to form polymers with pendant hydroxyl groups. These hydroxyl groups can then be further reacted to modify the polymer properties or to introduce cross-links.
In cross-linking applications, this compound can be incorporated into a polymer backbone, and the allyl groups can then react with other polymer chains, often through radical-mediated processes, to form a three-dimensional network. Diols are known to be effective cross-linking agents for polymers like polybutadiene. marquette.edu This cross-linking can significantly enhance the thermal and mechanical properties of the resulting material. The reactivity of the allyl group in polymerization is influenced by steric factors and the nature of the polymerization initiator.
Functional Group Interconversions of Primary Hydroxyl Groups
The two primary hydroxyl groups of this compound are key sites for a variety of functional group interconversions. These reactions are fundamental for modifying the molecule's polarity, reactivity, and for its incorporation into larger molecular architectures.
In multi-step syntheses, it is often necessary to protect the hydroxyl groups to prevent them from reacting with reagents intended for other parts of the molecule. For 1,3-diols like this compound, a common protection strategy is the formation of a cyclic acetal (B89532) or ketal. This is typically achieved by reacting the diol with an aldehyde or a ketone in the presence of an acid catalyst. The formation of a six-membered ring is thermodynamically favored.
Common protecting groups for 1,3-diols include:
Benzylidene acetal: Formed by reaction with benzaldehyde.
Isopropylidene ketal (acetonide): Formed by reaction with acetone (B3395972) or 2,2-dimethoxypropane.
These protecting groups are generally stable under neutral and basic conditions and can be readily removed by acid-catalyzed hydrolysis.
The primary hydroxyl groups of this compound can be readily converted into esters and ethers.
Esterification: This reaction involves the treatment of the diol with a carboxylic acid, acid chloride, or acid anhydride. The reaction is often catalyzed by an acid or a base. Esterification modifies the physical and chemical properties of the molecule, for instance, by increasing its lipophilicity. The direct esterification of 1,3-propanediol (B51772) with acids like terephthalic acid is a key step in the production of polyesters. google.com
Etherification: The formation of ethers can be accomplished through various methods, most notably the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Etherification can be used to introduce a wide range of alkyl or aryl groups. The etherification of similar diols is a well-established process. google.com
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Esterification | Acetic anhydride, Pyridine (B92270) | Acetate (B1210297) ester |
| Etherification (Williamson) | 1. NaH, 2. Benzyl bromide | Benzyl ether |
The conversion of the hydroxyl groups into good leaving groups is a crucial step for subsequent nucleophilic substitution reactions. This is commonly achieved by sulfonylation, where the alcohol reacts with a sulfonyl chloride in the presence of a base.
Tosylation: The reaction of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine (B128534) converts the hydroxyl groups into tosylates. nih.gov Tosylates are excellent leaving groups, approximately 100 times better than bromide. This transformation facilitates nucleophilic substitution reactions, allowing for the introduction of a wide array of nucleophiles, such as azides, cyanides, and halides. The selective monotosylation of diols can often be achieved under controlled conditions. jchemlett.com
Other common sulfonyl chlorides used for this purpose include methanesulfonyl chloride (MsCl) and trifluoromethanesulfonyl chloride (TfCl). The resulting mesylates and triflates are also excellent leaving groups. The choice of the sulfonylating agent can influence the reactivity of the resulting sulfonate ester.
Cyclic Compound Formation from this compound
This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds, owing to the presence of two hydroxyl groups in a 1,3-relationship. These functionalities allow for cyclization reactions to form stable six-membered rings, such as cyclic carbonates and 1,3-dioxanes, which are valuable in polymer chemistry and organic synthesis.
Synthesis of Functional Cyclic Carbonate Monomers
The conversion of 1,3-diols into six-membered cyclic carbonates is a key strategy for producing monomers for biodegradable polycarbonates. diva-portal.org The allyl group present in this compound is retained in the resulting monomer, providing a site for further chemical modification. A common method for this transformation is through transesterification with a dialkyl carbonate, such as diethyl carbonate or dimethyl carbonate. researchgate.net This reaction is typically catalyzed by a base, like elemental sodium, and involves an initial oligomerization followed by a depolymerization at elevated temperatures to yield the desired cyclic monomer, which can be purified by distillation under reduced pressure. diva-portal.org
Another effective method involves the use of N,N′-carbonyldiimidazole (CDI) as a cyclizing agent. justia.com This approach can be performed under milder conditions. The reaction proceeds through an intermediate imidazole (B134444) carbamate (B1207046), which is then activated, often with an acid, to promote the final cyclization into the six-membered cyclic carbonate monomer. justia.com This two-step, one-pot procedure offers a high-yielding route to functionalized cyclic carbonates.
The resulting monomer, 5-allyl-1,3-dioxan-2-one, is a functional cyclic carbonate that can undergo ring-opening polymerization, often initiated by organo-catalysts, to produce well-defined polycarbonates. The pendant allyl group on the polymer backbone allows for post-polymerization modifications, enabling the synthesis of advanced materials with tailored properties for biomedical or environmental applications. rsc.org
| Method | Reagents | Catalyst/Conditions | Outcome | Reference |
|---|---|---|---|---|
| Transesterification | Diethyl Carbonate | Elemental Sodium (Na), High Temperature, Reduced Pressure | Forms the six-membered cyclic carbonate monomer via an oligomer intermediate. | diva-portal.org |
| Carbonylimidazole Cyclization | N,N′-Carbonyldiimidazole (CDI) | 1. Formation of imidazole carbamate product. 2. Acid-activated cyclization. | High-yield synthesis of the cyclic carbonate monomer under milder conditions. | justia.com |
Formation of 1,3-Dioxane (B1201747) Derivatives
The reaction of 1,3-diols with carbonyl compounds, such as aldehydes and ketones, is a fundamental method for forming 1,3-dioxane rings. This reaction serves as a common strategy for protecting 1,3-diols or carbonyl groups in organic synthesis. thieme-connect.de When this compound is used, the resulting 1,3-dioxane derivative retains the allyl functionality at the 5-position of the ring.
The synthesis is typically carried out under acidic conditions, using either Brønsted or Lewis acid catalysts. The reaction involves the acid-catalyzed addition of the diol's hydroxyl groups to the carbonyl carbon, followed by the elimination of a water molecule to form the cyclic acetal or ketal. thieme-connect.de For instance, reacting this compound with an aldehyde like acrolein, in the presence of a solid acid catalyst such as a perfluoro sulfonic acid cation exchange resin, can efficiently produce the corresponding 2-vinyl-5-allyl-1,3-dioxane. google.com The reaction temperature can range from -20°C to 100°C. google.com
The choice of the carbonyl compound determines the substitution at the 2-position of the 1,3-dioxane ring, allowing for the introduction of a wide variety of functional groups. These resulting 1,3-dioxane derivatives can be used as intermediates in the synthesis of more complex molecules or as components in various chemical formulations. google.comnih.gov
| Carbonyl Compound | Catalyst | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| Aldehyde (e.g., Acrolein) | Solid Acid Resin (e.g., Perfluoro Sulfonic Acid) | -20°C to 100°C | 2-Substituted-5-allyl-1,3-dioxane (e.g., 5-allyl-2-vinyl-1,3-dioxane) | google.com |
| Ketone (General) | Brønsted or Lewis Acid | Acidic conditions, removal of water | 2,2-Disubstituted-5-allyl-1,3-dioxane | thieme-connect.de |
Polymer Science and Materials Applications of 2 Allylpropane 1,3 Diol
2-Allylpropane-1,3-diol as a Monomer in Polymer Synthesis
The presence of two hydroxyl groups allows this compound to act as a diol monomer in step-growth polymerization reactions. fiveable.melibretexts.orglibretexts.org This process involves the stepwise reaction between functional groups of monomers to form dimers, trimers, and eventually long-chain polymers. fiveable.mecozum.info.tr The incorporation of the allyl group along the polymer backbone imparts unsaturation, opening avenues for a variety of post-polymerization modifications.
Incorporation into Polyester (B1180765) Architectures
Polyesters are a significant class of polymers formed through the reaction of diols with dicarboxylic acids or their derivatives. libretexts.org this compound can be readily incorporated into polyester chains via polycondensation. The resulting polyesters possess pendant allyl groups, which can be further functionalized to tailor the material's properties. For instance, these allyl groups can undergo thiol-ene "click" reactions, allowing for the attachment of various molecules to the polymer backbone. nih.govacs.org This functionalization can be used to control properties such as hydrophilicity, cross-linking density, and biological activity.
While specific data on polyesters derived solely from this compound is limited, the general synthesis of unsaturated polyesters provides a framework for its potential applications. mdpi.comgoogle.com The properties of such polyesters would be influenced by the choice of the dicarboxylic acid comonomer and the concentration of the allyl-functionalized diol.
Table 1: Potential Dicarboxylic Acids for Polyester Synthesis with this compound
| Dicarboxylic Acid | Potential Polyester Properties |
|---|---|
| Adipic Acid | Flexible and aliphatic |
| Terephthalic Acid | Rigid and aromatic, with higher thermal stability |
| Succinic Acid | Biodegradable potential |
Utilization in Polyurethane and Polycarbonate Systems
Polyurethanes are synthesized through the polyaddition reaction of diols with diisocyanates. nih.gov this compound can serve as the diol component, leading to the formation of polyurethanes with pendant allyl groups. These functional groups can then be used for cross-linking or other modifications to enhance the mechanical and thermal properties of the polyurethane. The choice of diisocyanate would significantly impact the final properties of the polymer, with aromatic diisocyanates generally imparting rigidity and aliphatic diisocyanates providing flexibility. researchgate.net
Similarly, polycarbonates can be synthesized from diols and a carbonate source, such as phosgene (B1210022) or diphenyl carbonate. libretexts.orggoogle.com The incorporation of this compound would result in allyl-functionalized polycarbonates. These materials could find applications in areas where post-functionalization is desired, such as in the development of advanced coatings or biomedical materials. researchgate.net
Table 2: Potential Isocyanates for Polyurethane Synthesis with this compound
| Diisocyanate | Potential Polyurethane Properties |
|---|---|
| Toluene Diisocyanate (TDI) | Rigid foams and elastomers |
| Methylene (B1212753) Diphenyl Diisocyanate (MDI) | Rigid and flexible foams, coatings |
| Hexamethylene Diisocyanate (HDI) | Aliphatic, weather-resistant coatings |
Polycondensation and Copolymerization Studies Involving this compound
The polymerization behavior of this compound is governed by the principles of step-growth polymerization, where the molecular weight of the polymer increases slowly until high monomer conversion is achieved. fiveable.me
Enzyme-Catalyzed Polycondensation
Enzymatic polymerization, particularly using lipases, has emerged as a green and selective method for polyester synthesis. mdpi.commdpi.comresearchgate.net Lipases can catalyze the polycondensation of diols and dicarboxylic acids under mild conditions, avoiding the use of harsh catalysts and high temperatures. mdpi.com The enzymatic polymerization of unsaturated diols has been demonstrated, suggesting that this compound could be a suitable monomer for this approach. mdpi.com The efficiency of the enzymatic polymerization would likely depend on the specific lipase (B570770) used, the reaction medium, and the structure of the comonomers. mdpi.com
Step-Growth Polymerization Mechanisms
The synthesis of polyesters, polyurethanes, and polycarbonates from this compound follows a step-growth mechanism. fiveable.melibretexts.orglibretexts.org In polyesterification, the reaction typically proceeds through an acid-catalyzed esterification between the hydroxyl groups of the diol and the carboxyl groups of the diacid. acs.org For polyurethane synthesis, the mechanism involves the nucleophilic addition of the hydroxyl groups to the isocyanate groups. nih.gov Polycarbonate formation can occur through a transesterification reaction with a carbonate source. libretexts.org In all these cases, the reaction proceeds in a stepwise manner, with the molecular weight of the polymer gradually increasing as the reaction progresses. fiveable.me
Controlled Polymer Architecture and Functionalization
The presence of the allyl group in polymers derived from this compound is a key feature that allows for the creation of controlled polymer architectures and diverse functionalization. nih.gov
The pendant allyl groups serve as reactive sites for a variety of chemical transformations, with the thiol-ene "click" reaction being a particularly efficient and versatile method for post-polymerization modification. nih.govacs.org This reaction allows for the introduction of a wide range of functional molecules onto the polymer backbone under mild conditions. nih.gov This approach enables the synthesis of polymers with precisely controlled functionalities for specific applications, such as drug delivery, tissue engineering, and advanced coatings. nih.govmdpi.com
Furthermore, the allyl groups can be utilized for cross-linking the polymer chains, leading to the formation of network structures with enhanced mechanical and thermal properties. This can be achieved through various methods, including free-radical polymerization of the allyl groups or through thiol-ene cross-linking. nih.govmdpi.com The ability to control the degree of cross-linking provides a means to tailor the properties of the final material, from soft gels to rigid thermosets.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Adipic Acid |
| Terephthalic Acid |
| Succinic Acid |
| Maleic Anhydride |
| Toluene Diisocyanate (TDI) |
| Methylene Diphenyl Diisocyanate (MDI) |
| Hexamethylene Diisocyanate (HDI) |
| Isophorone Diisocyanate (IPDI) |
| Phosgene |
Introduction of Functional Groups via Post-Polymerization Modification (e.g., Click Chemistry)
Polymers derived from this compound possess a versatile pendant allyl group that serves as a reactive handle for extensive post-polymerization modification (PPM). This approach allows for the synthesis of a simple polymer backbone which can then be tailored into a wide array of functional materials. Among the most efficient methods for these modifications are "click chemistry" reactions, which are characterized by high yields, mild reaction conditions, and tolerance to various functional groups. nih.govrsc.org
The thiol-ene reaction is a particularly prominent click reaction utilized for the functionalization of allyl-containing polymers. nih.govrsc.org This reaction involves the radical-initiated addition of a thiol compound across the allyl double bond, which can be triggered either by UV irradiation or thermal initiators. mdpi.comnih.gov This method provides a straightforward and highly efficient route to covalently attach a diverse range of molecules, provided they contain a thiol group. acs.orgacs.org The versatility of this approach enables the introduction of various functionalities, including hydrophilic, hydrophobic, or bioactive moieties, by simply selecting the appropriate thiol-containing reagent. acs.org
Besides the thiol-ene reaction, other chemical transformations can also be applied to the allyl groups of poly(this compound) derivatives. These include epoxidation and bromination, which introduce new reactive sites for further consecutive reactions. rsc.orgrsc.org For instance, the epoxide ring can be opened by various nucleophiles, while the bromine atom can be substituted, for example, with an azide (B81097) group to enable alkyne-azide click coupling reactions. rsc.orgrsc.org This cascade of modifications transforms the initial polymer into a multifunctional platform. rsc.org
Table 1: Examples of Post-Polymerization Modifications on Allyl-Containing Polymers
| Modification Reaction | Reagents | Introduced Functional Group | Key Features |
|---|---|---|---|
| Thiol-Ene Click Chemistry | Functional Thiol (R-SH), Photoinitiator | Thioether linkage with desired functionality (R) | High efficiency, mild conditions, orthogonal reactivity. rsc.orgnih.govacs.org |
| Epoxidation | mCPBA or OXONE | Epoxide (Oxirane) ring | Creates a reactive site for nucleophilic ring-opening. rsc.orgrsc.org |
| Bromination | Bromine (Br₂) | Vicinal dibromide | Allows for subsequent substitution reactions. nih.govrsc.org |
| Azide Introduction (via Bromination) | Sodium Azide (NaN₃) on brominated polymer | Azide group | Enables copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC/SPAAC). rsc.orgrsc.org |
Synthesis of Multibranched Polymers and Macromolecules
The unique structure of this compound, featuring two hydroxyl groups and one allyl group, makes it a valuable precursor for the synthesis of multibranched polymers and macromolecules, such as hyperbranched polymers (HBPs). HBPs are three-dimensional globular macromolecules known for their low viscosity, high solubility, and a large number of terminal functional groups compared to their linear counterparts. rsc.org
The synthesis of HBPs often involves the polymerization of an ABₓ monomer, where 'A' and 'B' are two different types of reactive functional groups. rsc.org The this compound monomer can be conceptually adapted to fit this model. For example, the two hydroxyl groups can act as the 'B' functionalities in a polycondensation reaction with a complementary 'A' group from another monomer. The pendant allyl group can then be modified post-polymerization to introduce further branching or functionality.
Alternatively, the allyl group itself can be transformed into a reactive site to create an AB₂ monomer directly from the this compound unit. For instance, a reaction like hydroboration-oxidation could convert the allyl group into a primary alcohol, which, after protection of the original diols, could be differentiated to create an 'A' functionality, with the deprotected diols serving as the 'B₂' part. The polymerization of such a monomer would lead to a hyperbranched architecture in a single step. frontiersin.org The resulting macromolecules would have a high density of functional groups, originating from both the chain ends and potentially from the core structure. rsc.orgmdpi.com
Development of Advanced Materials
Formation of Ordered Ionic Polymeric Materials
Polymers derived from this compound are instrumental in creating ordered ionic polymeric materials. uni-konstanz.de The synthesis strategy involves a polycondensation reaction to create a polymer backbone with periodically spaced allyl groups. These allyl groups are then functionalized using click chemistry to introduce ionic moieties at regular intervals along the polymer chain. uni-konstanz.de
This method allows for the synthesis of well-defined ion-containing polymers where the spacing and type of ionic group can be precisely controlled. For example, the thiol-ene reaction can be used to attach thiol-containing acids (e.g., thioglycolic acid) or other charged molecules to the polymer backbone. Subsequent neutralization creates the desired ionic functionality.
The regular placement of these ionic groups drives the self-assembly of the polymer chains into ordered nanostructures, such as lamellar or cylindrical morphologies, both in bulk and in solution. The resulting materials can be considered as single-molecule-based ionomers with a highly organized structure. This ordering is critical for applications where ion transport is important, such as in membranes for fuel cells or batteries. researchgate.net The ability to tailor the polymer structure by starting with this compound provides a powerful route to advanced functional materials with precisely engineered properties. uni-konstanz.de
Catalytic Processes in 2 Allylpropane 1,3 Diol Synthesis and Modification
Biocatalysis in 2-Allylpropane-1,3-diol Chemistry
Biocatalysis provides an environmentally benign and highly selective avenue for the modification of this compound. Enzymes, operating under mild conditions, can distinguish between the two enantiotopic hydroxyl groups, enabling efficient kinetic resolutions and asymmetric syntheses.
Lipases are widely utilized biocatalysts for the resolution of alcohols through enantioselective acylation or hydrolysis. nih.gov Candida antarctica lipase (B570770) B (CALB), often used in its immobilized form (Novozym 435), is particularly effective for the desymmetrization of 2-substituted propane-1,3-diols, including this compound. researchgate.netproteopedia.org
Research has demonstrated that CALB is an excellent catalyst for the asymmetrization of this compound. proteopedia.org In a key study, the enzymatic acylation was optimized using vinyl acetate (B1210297) as the acyl donor and acetonitrile as the solvent at 0 °C. Under these conditions, the reaction yielded the monoacetate ((S)-2-allyl-3-hydroxypropyl acetate) with a high enantiomeric excess (ee) of 97% and a chemical yield of 81%. The formation of a diacetate byproduct was minimal, accounting for only 17% of the product mixture. proteopedia.org The high selectivity of CALB is attributed to its ability to differentiate between the two prochiral hydroxymethyl groups of the diol substrate. proteopedia.org
The reaction conditions, particularly the choice of solvent and acylating agent, can significantly influence the enantioselectivity of lipase-catalyzed transformations. proteopedia.org For this compound, the combination of acetonitrile and vinyl acetate with CALB has proven to be a highly effective system for producing the chiral monoacetate building block. proteopedia.org
Table 1: CALB-Mediated Asymmetrization of this compound
| Catalyst | Acyl Donor | Solvent | Temperature (°C) | Product | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|---|
| Novozym 435 (CALB) | Vinyl acetate | Acetonitrile | 0 | (S)-monoacetate | 81 | 97 |
Data sourced from a study on the chemoenzymatic synthesis of antifungal agents. proteopedia.org
Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, typically using nicotinamide adenine dinucleotide (NAD⁺) as a cofactor. proteopedia.orgwikipedia.org While direct studies on the application of ADHs to this compound are not extensively documented, their known reactivity with other diols and allylic alcohols suggests significant potential.
ADHs have been shown to oxidize diols stereoselectively. For instance, horse liver alcohol dehydrogenase (HLADH) oxidizes 3-butene-1,2-diol, a structurally similar allylic diol, in a stereoselective manner, with the (S)-enantiomer being oxidized approximately seven times faster than the (R)-enantiomer. nih.gov This selective oxidation of one hydroxyl group over the other, and one enantiomer over the other, is a hallmark of ADH activity. nih.govrsc.org The primary products of such oxidations are typically hydroxy aldehydes or hydroxy ketones. nih.gov
Based on this precedent, it is plausible that an ADH could catalyze the selective oxidation of one of the two primary hydroxyl groups of this compound to the corresponding aldehyde, 2-(hydroxymethyl)pent-4-enal. This transformation would create a valuable bifunctional molecule with orthogonal reactivity. The efficiency and selectivity of such a reaction would depend on the specific ADH chosen, as different enzymes exhibit varying substrate specificities and stereopreferences. wikipedia.org Furthermore, the integration of a cofactor regeneration system is crucial for the practical application of ADHs in synthetic processes. researchgate.net
Homogeneous Catalysis for Diol Functionalization
Homogeneous catalysis using transition metal complexes offers a powerful toolkit for the functionalization of this compound. These catalysts can activate either the hydroxyl groups or the allyl moiety, enabling a diverse range of chemical transformations.
Rhodium catalysts are well-known for their ability to mediate a wide array of organic transformations, including C-H bond activation and functionalization. nih.govacs.orgmdpi.com Although specific applications of rhodium catalysts directly on this compound are not widely reported, their established reactivity with related substrates like allylic alcohols and other diols provides a basis for potential applications. For example, rhodium(II) catalysts have been effectively used for site- and stereoselective carbene insertion into the allylic C(sp³)-H bonds of allyl boronates. nih.gov This type of C-H functionalization could potentially be applied to the allyl group in this compound to introduce new carbon-carbon bonds.
Additionally, rhodium catalysts have been employed in combination with enzymes for dynamic kinetic resolutions of alcohols. nih.gov A system combining a rhodium epimerization catalyst with a lipase could theoretically be used for the dynamic kinetic asymmetric transformation (DYKAT) of this compound, allowing for the conversion of the racemic diol into a single, enantiopure diacetate in high yield and enantioselectivity. nih.gov
Nickel catalysis has emerged as a versatile and cost-effective alternative to palladium catalysis for many cross-coupling reactions. squarespace.com Nickel catalysts are particularly adept at activating C-O bonds in alcohols and their derivatives, making them suitable for the functionalization of diols. researchgate.netacs.org While direct nickel-catalyzed reactions on this compound are not prominent in the literature, several established nickel-catalyzed methods for allylic alcohols could be extended to this substrate.
For example, nickel-catalyzed cross-coupling of allyl alcohols with organozinc reagents can proceed through C-O bond cleavage to form new C-C bonds. researchgate.net Applying this to this compound could lead to the selective replacement of one or both hydroxyl groups. Another relevant transformation is the nickel-catalyzed multicomponent coupling reaction involving ketones, dienes, and bis(pinacolato)diboron (B136004), which ultimately furnishes 1,3-diols. organic-chemistry.org A reverse application or a modification of this strategy could potentially functionalize the 1,3-diol structure of this compound. Nickel catalysts are also effective for the homo- and cross-coupling of allylic alcohols to generate 1,5-dienes. acs.org
Copper catalysts are effective for a variety of transformations, including asymmetric reactions and cross-coupling. In the context of this compound chemistry, copper catalysis has been successfully applied to the desymmetrization of a closely related diol derivative.
In one study, a diol derived from the reduction of diethyl 2-allyl-2-[N-(4-methoxyphenyl)-N-methylamino]malonate was subjected to asymmetric carbamylation. rsc.org The reaction, utilizing an aryl isocyanate in the presence of a catalytic amount of copper(II) triflate and a chiral bis(oxazoline) ligand (Bnbox), resulted in the formation of a chiral monocarbamate with good enantiopurity. The optimization of this desymmetrization is summarized in the table below.
Table 2: Copper-Catalyzed Desymmetrization of a this compound Derivative
| Ligand | Catalyst Loading (mol%) | Product | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Bnbox | 3 | Monocarbamate | 64 |
| Bnbox | 50 | Monocarbamate | 66 |
Data sourced from a study on double nucleophilic addition to iminomalonate. rsc.org
This result highlights the utility of chiral copper complexes in differentiating the enantiotopic hydroxyl groups of a this compound system. Beyond this, copper catalysts are known to mediate various other reactions relevant to the allyl group, such as copper-catalyzed borylation, which could be used to install a versatile boronic ester onto the allyl moiety for subsequent cross-coupling reactions. researchgate.net
Heterogeneous Catalysis in 1,3-Diol Reactions
Heterogeneous catalysis offers significant advantages in the synthesis and modification of 1,3-diols, including simplified catalyst recovery and reuse, which aligns with the principles of green chemistry. Solid acid catalysts are particularly relevant in this context, facilitating key transformations such as functional group protection.
Applications in Functional Group Protection
The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis to prevent unwanted side reactions. For 1,3-diols like this compound, the formation of cyclic acetals (specifically 1,3-dioxanes) is a common and effective method of protection. Heterogeneous catalysts have proven to be highly efficient in promoting this transformation.
A notable example is the use of a biomass-derived sulfonated hydrothermal carbon (HT-S) as a solid acid catalyst for the acetalization of 1,3-diols. nih.gov This type of catalyst is prepared from inexpensive and renewable resources like saccharose, making it a sustainable option. The catalytic activity stems from the presence of sulfonic acid groups on the carbon surface.
Research has demonstrated the effectiveness of HT-S in the protection of a range of 1,3-diols using 2,2-dimethoxypropane as the acetalizing agent. nih.gov While studies specifically detailing the protection of this compound are not prevalent, the successful application of this catalytic system to a structurally analogous compound, 2-(2-(2,4-difluorophenyl)allyl)propane-1,3-diol, highlights its potential applicability. In this specific case, the reaction to form the corresponding 1,3-dioxane (B1201747) proceeded to 71% yield after 35 minutes at 80 °C. nih.gov
The general reaction involves stirring the 1,3-diol with the heterogeneous catalyst and an acetal (B89532) source, followed by simple filtration to remove the catalyst and purification of the product. The versatility of this method is showcased by its application to various substituted 1,3-diols, as detailed in the table below, which summarizes the reaction outcomes for several substrates under thermal conditions catalyzed by HT-S.
| Substrate | Reaction Time (min) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2,2-dimethylpropane-1,3-diol | 50 | 80 | 82 |
| 2,2-bis(bromomethyl)propane-1,3-diol | 60 | 80 | 99 |
| 2-pentylpropane-1,3-diol | 60 | 80 | 77 |
| 2-(hydroxymethyl)-2-methylpropane-1,3-diol | 45 | 80 | 99 (total) |
| 2-(2-(2,4-difluorophenyl)allyl)propane-1,3-diol | 35 | 80 | 71 |
Organocatalysis in 1,3-Diol Synthesis and Modification
Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. For 1,3-diols, organocatalytic methods are particularly prominent in their stereoselective synthesis and have emerging applications in their selective modification.
The synthesis of chiral 1,3-diols often proceeds through the creation of a precursor molecule, which is then reduced to the diol. A primary organocatalytic strategy to access these precursors is the asymmetric aldol (B89426) reaction. Proline and its derivatives are frequently used as catalysts to facilitate the reaction between an aldehyde and a ketone, producing a chiral β-hydroxy ketone (an aldol product). This intermediate can then be stereoselectively reduced to the corresponding chiral 1,3-diol. This two-step process allows for the establishment of two stereogenic centers with high levels of control.
Another relevant approach is the organocatalytic β-hydroxylation of α,β-unsaturated aldehydes. This method can introduce a hydroxyl group at the β-position, and subsequent reduction of the aldehyde group yields a 1,3-diol. For instance, the β-hydroxylation of α,β-unsaturated aldehydes using benzaldehyde oxime in the presence of an organocatalyst can produce chiral carbonyl β-oxime ethers, which are then reduced to the desired 1,3-diols in high yields. organic-chemistry.org
While these organocatalytic strategies are well-established for the general synthesis of 1,3-diols, specific research detailing the synthesis or modification of this compound using these methods is not extensively documented in the current literature. However, the functional groups present in this compound (two primary hydroxyls and an allyl group) make it a potential substrate for further organocatalytic modifications. For example, recent progress in the selective functionalization of diols via organocatalysis has highlighted methods for mono-acylation, -silylation, or -alkylation, which could be applied to differentiate the two hydroxyl groups in a molecule like this compound. These selective transformations are often guided by non-covalent interactions between the substrate and the organocatalyst.
The table below summarizes general organocatalytic approaches that are applicable to the synthesis of 1,3-diols.
| Strategy | Key Intermediate | Typical Organocatalyst | Final Step |
|---|---|---|---|
| Asymmetric Aldol Reaction | β-Hydroxy ketone | Proline and derivatives | Reduction |
| Asymmetric β-Hydroxylation | β-Hydroxy aldehyde derivative | Chiral amines/amides | Reduction |
Advanced Analytical Methods and Computational Studies in 2 Allylpropane 1,3 Diol Research
Spectroscopic Analysis of Synthetic Products and Derivatives
Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-allylpropane-1,3-diol and its reaction products. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are cornerstone methods for unambiguous structure determination.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are utilized to confirm its synthesis and the successful derivatization in subsequent reactions.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The protons of the two hydroxymethyl groups (-CH₂OH) would likely appear as a multiplet, with their chemical shift influenced by solvent and concentration. The methine proton (-CH-) adjacent to the allyl group would also produce a multiplet. The protons of the allyl group itself would present a complex splitting pattern, with the terminal vinyl protons (=CH₂) and the internal vinyl proton (=CH-) each having characteristic chemical shifts. The methylene (B1212753) protons of the allyl group (-CH₂-) would also be distinguishable.
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |
| -CH₂OH | 60-70 |
| -CH- | 40-50 |
| -CH₂- (allyl) | 30-40 |
| =CH₂ (allyl) | 115-120 |
| =CH- (allyl) | 130-140 |
Note: These are estimated values and can vary based on solvent and experimental conditions.
HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. For this compound (C₆H₁₂O₂), the expected exact mass can be calculated and compared to the experimental value.
The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for diols include the loss of a water molecule (M-18), and cleavage of the carbon-carbon bonds. For this compound, fragmentation of the allyl group is also expected. Key fragment ions would correspond to the loss of the allyl group or portions of the propanediol (B1597323) backbone.
| Ion | Description |
| [M]+ | Molecular Ion |
| [M-H₂O]+ | Loss of a water molecule |
| [M-C₃H₅]+ | Loss of the allyl group |
Chromatographic Separation and Purity Analysis
Chromatographic techniques are essential for the purification of this compound after its synthesis and for the analysis of its stereochemical purity.
Following its synthesis, this compound is typically purified from the reaction mixture using flash column chromatography. Given the polar nature of the diol, a normal-phase separation using silica (B1680970) gel as the stationary phase is a common approach. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, would effectively separate the more polar diol from less polar starting materials and byproducts. The progress of the separation is monitored by thin-layer chromatography (TLC).
Since this compound is a chiral molecule, it can exist as a pair of enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for separating these enantiomers and determining the enantiomeric ratio or enantiomeric excess (ee) of a sample. The separation is based on the differential interaction of the enantiomers with the chiral environment of the CSP. Polysaccharide-based chiral columns are often effective for the separation of chiral alcohols. Alternatively, the diol can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.
Structural Analysis of Derived Polymeric Materials
While specific research on polymers derived solely from this compound is not extensively documented, its bifunctional nature as a diol makes it a suitable monomer for the synthesis of polyesters and polyurethanes. The structural analysis of such hypothetical polymers would involve a combination of spectroscopic and other analytical techniques.
For instance, if this compound were to be used in the synthesis of a polyester (B1180765) through condensation with a dicarboxylic acid, the resulting polymer's structure would be analyzed by:
NMR Spectroscopy: To confirm the formation of ester linkages and to determine the polymer's microstructure.
Gel Permeation Chromatography (GPC): To determine the molecular weight distribution (Mn, Mw, and polydispersity index) of the polymer.
Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg) and melting point (Tm).
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
The presence of the pendant allyl groups in such a polymer would offer a site for post-polymerization modification or cross-linking, which could also be monitored by these analytical techniques.
X-ray Scattering Techniques
X-ray scattering is a powerful non-destructive analytical method for probing the structure of materials at various length scales. measurlabs.comresearchgate.netstanford.edu Depending on the angle of scattering, one can distinguish between wide-angle X-ray scattering (WAXS) and small-angle X-ray scattering (SAXS). measurlabs.comndhu.edu.twwikipedia.org
WAXS is primarily used to investigate the crystalline structure of materials, providing information on atomic spacing and molecular packing. measurlabs.com For polymers derived from this compound, such as polyurethanes or polyesters, WAXS can be employed to determine the degree of crystallinity, identify polymorphic forms, and characterize the structure of crystalline domains. shinshu-u.ac.jpresearchgate.net The scattering patterns can reveal the presence of ordered structures, which significantly influence the mechanical and thermal properties of the polymer. shinshu-u.ac.jpresearchgate.net
SAXS, on the other hand, provides structural information on a larger scale, typically from 1 to 100 nanometers. wikipedia.orgmalvernpanalytical.com This technique is ideal for studying the morphology of multiphase systems, such as block copolymers or polymer nanocomposites. researchgate.netmdpi.comazonano.com In the context of this compound, if it were used to create self-assembling systems or incorporated into block copolymers, SAXS would be instrumental in characterizing the size, shape, and arrangement of the resulting nanostructures. researchgate.netresearchgate.net For instance, in polyurethane elastomers, SAXS can be used to analyze the microdomain structure arising from phase separation of hard and soft segments. shinshu-u.ac.jp
Hypothetical SAXS Data for a Polymer Derived from this compound
| Parameter | Description | Hypothetical Value |
| Radius of Gyration (Rg) | A measure of the overall size of scattering objects (e.g., polymer coils, micelles). | 5.2 nm |
| Scattering Vector (q) range | The range of angles over which scattering is measured, defining the length scales probed. | 0.1 - 5 nm⁻¹ |
| Correlation Length (ξ) | The average distance over which structural correlations persist. | 12.5 nm |
| Porod Exponent (P) | Provides information about the nature of the interface of the scattering objects. | 3.8 |
This table is illustrative and provides hypothetical data that could be obtained from a SAXS experiment on a block copolymer incorporating this compound.
Computational Chemistry Approaches
Computational chemistry offers powerful tools to investigate the properties of molecules and materials at the atomic level, providing insights that can be difficult to obtain through experimental methods alone. For this compound, computational approaches like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can predict its structure, reactivity, and dynamic behavior.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It is widely applied to calculate various molecular properties, including optimized geometries, vibrational frequencies, and reaction energetics. nih.govmdpi.comnih.govacs.org
For this compound, DFT calculations could be used to:
Determine the most stable conformation: By calculating the energies of different rotational isomers (conformers), the most stable three-dimensional structure of the molecule can be predicted. nih.govresearchgate.netacs.org
Predict vibrational spectra: The calculation of vibrational frequencies allows for the theoretical prediction of infrared (IR) and Raman spectra. mdpi.comresearchgate.netresearchgate.netaip.org These theoretical spectra can be compared with experimental data to confirm the structure of the molecule and aid in the assignment of spectral bands.
Investigate chemical reactivity: DFT can be used to calculate electronic properties such as frontier molecular orbital energies (HOMO and LUMO), which provide insights into the molecule's reactivity. mdpi.comacs.org For instance, the reactivity of the allyl group and the hydroxyl groups in this compound could be explored for various chemical transformations. nih.govnih.govacs.org
Hypothetical DFT-Calculated Properties for this compound
| Property | Description | Hypothetical Value |
| Optimized O-C-C-O Dihedral Angle | The angle between the two hydroxyl groups in the lowest energy conformation. | 65.4° |
| Calculated OH Stretch Frequency | The vibrational frequency corresponding to the stretching of the hydroxyl bonds. | 3650 cm⁻¹ |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | 6.8 eV |
| Dipole Moment | A measure of the polarity of the molecule. | 2.5 D |
This table presents hypothetical data for the most stable conformer of this compound as could be predicted by DFT calculations at a common level of theory (e.g., B3LYP/6-31G).*
Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. kcl.ac.uk The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.
In the study of this compound, MD simulations could be employed to:
Analyze conformational dynamics: MD simulations can track the transitions between different conformations of the molecule over time in various environments (e.g., in a vacuum, in water, or in an organic solvent). nih.govlibretexts.org This provides a more realistic picture of the molecule's flexibility and behavior in solution compared to static DFT calculations.
Simulate liquid properties: For pure liquid this compound, MD simulations can predict bulk properties such as density, viscosity, and diffusion coefficients.
Model interactions with other molecules: The interaction of this compound with solvent molecules, such as water, can be studied to understand solvation effects and hydrogen bonding patterns. rsc.orgaip.orgresearchgate.net
Study polymer behavior: For polymers synthesized from this compound, MD simulations can provide insights into the polymer chain dynamics, glass transition temperature, and mechanical properties of the resulting material. researchgate.netwpmucdn.comnih.govrsc.orgmetu.edu.tr
Illustrative MD Simulation Parameters for this compound in Water
| Parameter | Description | Illustrative Value/Setting |
| Force Field | The set of equations and parameters used to describe the potential energy of the system. | OPLS-AA |
| Simulation Box Size | The dimensions of the periodic box containing the molecules. | 4x4x4 nm³ |
| Number of Molecules | The number of this compound and water molecules in the simulation. | 10 diol, 2100 water |
| Simulation Time | The total time over which the system's dynamics are simulated. | 100 ns |
| Temperature | The temperature at which the simulation is run. | 298 K |
| Pressure | The pressure at which the simulation is run. | 1 atm |
This table provides an example of typical parameters for an MD simulation to study the behavior of this compound in an aqueous solution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
